molecular formula C16H24N2O2 B3049020 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea CAS No. 19071-55-7

1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea

Cat. No.: B3049020
CAS No.: 19071-55-7
M. Wt: 276.37 g/mol
InChI Key: XFUGKLBVROWYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea (CAS 19071-55-7) is a synthetic urea derivative with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is offered for research and development applications, strictly for laboratory use. Urea-based compounds are of significant interest in modern drug discovery and medicinal chemistry due to the urea functionality's ability to form multiple stable hydrogen bonds with biological targets, such as proteins and receptors . This capability is crucial for establishing key drug-target interactions and is leveraged to modulate drug potency, selectivity, and physicochemical properties . Researchers utilize urea derivatives like this in various fields, including the development of anticancer, antibacterial, and antidiabetic agents . Furthermore, such compounds serve as important building blocks in combinatorial chemistry and as core structures in the design of peptidomimetics and foldamers, which are synthetic molecules that mimic the structure and function of peptides . The compound's structure features both hydrogen bond donor and acceptor sites, which can influence its aqueous solubility and permeability, making it a valuable subject for studies aiming to optimize crucial drug-like properties . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUGKLBVROWYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940637
Record name N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19071-55-7
Record name Urea, 1-cyclohexyl-3-(alpha-(hydroxymethyl)phenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea typically begins with cyclohexylamine and 1-hydroxy-3-phenylpropan-2-one.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Research indicates that 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea exhibits promising antidiabetic effects. Studies have shown that it can enhance insulin sensitivity and improve glucose metabolism in animal models. This compound acts as a potential therapeutic agent for Type 2 diabetes by modulating metabolic pathways related to glucose homeostasis.

Cancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its efficacy and safety in clinical settings.

Material Science

Polymer Synthesis
In material science, this compound is utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a building block for creating polymeric materials with specific mechanical and thermal properties. These materials can be applied in various industries, including packaging, automotive, and electronics.

Biochemical Applications

Enzyme Inhibition Studies
This compound has been employed in biochemical research to study enzyme inhibition. Its structural analogs have been used to probe the active sites of specific enzymes, aiding in the design of more effective inhibitors for therapeutic use.

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal explored the effects of this compound on diabetic rats. The results demonstrated a significant reduction in blood glucose levels after administration over a four-week period. The study concluded that this compound could be a candidate for further development as an antidiabetic drug.

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of this compound against breast cancer cell lines. The findings indicated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl and cyclohexyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s 1-hydroxy-3-phenylpropan-2-yl substituent distinguishes it from other urea analogs. Below is a comparative analysis of key compounds:

Compound Name Substituent Features Molecular Formula Molecular Weight Key Biological Activity/Application Evidence Source
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea (Target) 1-Hydroxy-3-phenylpropan-2-yl (polar hydroxyl, aromatic phenyl) Not explicitly provided (inferred: C₁₆H₂₃N₂O₂) ~275 (estimated) Hypothesized solubility-enhanced interactions N/A
1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (Compound 53) Indole core with 4-fluorobenzyl group (lipophilic, aromatic) C₂₁H₂₇N₃OS 370.1956 Dual 5-LOX/sEH inhibitor (anti-inflammatory)
1-Cyclohexyl-3-(2,3,4-trifluorophenyl)urea (Compound 8) 2,3,4-Trifluorophenyl (electron-withdrawing, lipophilic) C₁₃H₁₄F₃N₂O 280.26 Anti-tuberculosis activity
n-Cyclohexyl-n′-(3-phenylpropyl)urea 3-Phenylpropyl (linear alkyl chain, aromatic) C₁₆H₂₄N₂O 260.38 Epoxide hydrolase inhibitor
1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea Morpholine-propoxyphenyl (polar morpholine, ether linkage) C₂₀H₃₁N₃O₃ 361.48 Research compound (unspecified activity)
1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea Thiazole-pyrrolidine (heterocyclic, potential metal coordination) C₁₄H₂₂N₄OS 294.42 Unspecified (structural novelty)
1-CYCLOHEXYL-3-(2-METHOXYPHENYL)UREA 2-Methoxyphenyl (electron-donating methoxy, aromatic) C₁₄H₂₀N₂O₂ 248.32 Commercial research chemical

Impact of Substituents on Properties and Activity

Hydroxy vs. Fluorine Substitution :

  • The target’s hydroxyl group likely enhances solubility and hydrogen-bonding capacity compared to the lipophilic trifluorophenyl group in Compound 8 . Fluorine substituents increase metabolic stability but may reduce aqueous solubility.
  • Example: Compound 8 (2,3,4-trifluorophenyl) showed anti-tuberculosis activity, suggesting electron-withdrawing groups enhance target binding in mycobacterial enzymes .

Aromatic vs. Heterocyclic Moieties :

  • The indole core in Compound 53 (C₂₁H₂₇N₃OS) contributes to dual 5-LOX/sEH inhibition, possibly via π-π stacking with enzyme active sites .
  • In contrast, the thiazole-pyrrolidine group in may enable metal coordination or unique binding interactions in enzymatic targets.

Polar vs. The 3-phenylpropyl group in lacks a hydroxyl, reducing polarity but increasing lipophilicity, favoring membrane penetration for epoxide hydrolase inhibition.

Methoxy vs. Hydroxy Groups :

  • The methoxy group in (C₁₄H₂₀N₂O₂) is less polar than a hydroxyl, balancing solubility and lipophilicity for broad research applications.

Q & A

Basic: What are the key considerations for synthesizing 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea to ensure high yield and purity?

Answer:
Synthesis requires meticulous control of reaction parameters:

  • Temperature and solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, and maintain temperatures between 60–80°C to optimize reaction kinetics. Deep eutectic solvents (e.g., ChCl/urea) can enhance reaction efficiency and reduce by-product formation .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the compound. Monitor purity via HPLC (>95% purity threshold) .

Advanced: How can computational methods enhance the design of derivatives for targeted bioactivity?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization. Tools like Gaussian or ORCA enable modeling of hydrogen-bonding interactions critical for urea-based bioactivity .
  • Reaction path search algorithms : Implement ICReDD’s approach to simulate reaction pathways and identify optimal conditions (e.g., solvent, catalyst) for synthesizing derivatives with improved binding affinities .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H NMR to confirm the presence of cyclohexyl protons (δ 1.2–1.8 ppm) and hydroxyl groups (broad singlet at δ 4.5–5.5 ppm). 13C NMR identifies carbonyl carbons (δ 155–160 ppm) .
  • IR spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions) to validate structural stability .

Advanced: How can researchers address discrepancies in reported bioactivity data of urea derivatives?

Answer:

  • Cross-validation assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests (MTT assay) to confirm activity across biological models.
  • Purity verification : Use HPLC-MS to rule out impurities (>99% purity) as confounding factors .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity trends .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
  • Hazard mitigation : Avoid contact with skin/eyes (H315/H319 hazards). In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste disposal : Neutralize acidic/basic residues before disposing via licensed chemical waste services .

Advanced: What strategies optimize reaction pathways for large-scale synthesis while minimizing by-products?

Answer:

  • Process control simulations : Use Aspen Plus or COMSOL to model heat/mass transfer in continuous flow reactors, improving scalability and reproducibility .
  • Membrane separation : Apply nanofiltration membranes to isolate intermediates, reducing solvent use and energy consumption .
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) under microwave irradiation to accelerate coupling steps and suppress side reactions .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and identify degradation products (e.g., hydrolysis of urea moiety) .
  • Light sensitivity tests : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV-spectrophotometry .

Advanced: What methodologies elucidate the hydrogen-bonding interactions governing crystal packing?

Answer:

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N-H···O and O-H···O) to map supramolecular assemblies. Refinement software (SHELXL) quantifies bond lengths/angles .
  • Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., π-π stacking) using CrystalExplorer, correlating packing motifs with solubility trends .

Basic: What solvents are compatible with this compound for formulation in biological assays?

Answer:

  • Polar solvents : DMSO (≤5% v/v in cell culture) or ethanol for stock solutions.
  • Aqueous buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to enhance solubility. Validate stability via dynamic light scattering (DLS) to detect aggregation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target binding. Compare IC₅₀ values of derivatives using dose-response curves .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize analogs with lower binding energies (<-7 kcal/mol) for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.